2-Methylphenethylamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

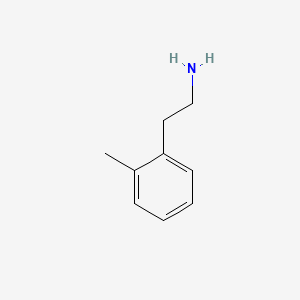

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOUKRYOZIZVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366371 | |

| Record name | 2-Methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55755-16-3 | |

| Record name | 2-Methylphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55755-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055755163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55755-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2VHM2W3X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of 2-Methylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylphenethylamine (2-MPA), a structural isomer of amphetamine, is a psychoactive compound that primarily exerts its effects through the modulation of monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the core mechanism of action of 2-MPA, focusing on its interactions with the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters. Quantitative data from in vitro assays are summarized, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.

Core Mechanism of Action

The primary mechanism of action of this compound involves a dual role as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) and as a substrate-type releaser at the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

2-MPA is an agonist at the human TAAR1, a G-protein coupled receptor located intracellularly in presynaptic monoamine neurons.[1][2] Activation of TAAR1 by 2-MPA initiates a cascade of intracellular signaling events that modulate the function of monoamine transporters.

Monoamine Transporter Interaction

Similar to its isomer amphetamine, 2-MPA serves as a substrate for both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] This interaction leads to two key effects:

-

Competitive Reuptake Inhibition: 2-MPA competes with dopamine and norepinephrine for binding to their respective transporters, thereby inhibiting their reuptake from the synaptic cleft.

-

Transporter-Mediated Efflux (Release): Upon binding and being transported into the presynaptic neuron, 2-MPA induces a conformational change in the transporter, causing it to reverse its direction of transport. This leads to the non-vesicular release of dopamine and norepinephrine from the presynaptic terminal into the synapse.

Studies on the closely related compound β-Methylphenethylamine (BMPEA) indicate that it is a substrate-type releasing agent at both DAT and NET, with a preference for the norepinephrine transporter. It is reported to be approximately 10-fold less potent than d-amphetamine as a releasing agent.[3]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of β-Methylphenethylamine (a close structural isomer often used interchangeably with 2-MPA in literature) with its primary molecular targets.

| Target | Ligand | Assay Type | Value | Units | Reference |

| Human TAAR1 | β-Methylphenethylamine | Functional (cAMP accumulation) | EC50 = 2.1 | µM | [4] |

| Human TAAR1 | β-Methylphenethylamine | Functional (cAMP accumulation) | Emax = 77 | % | [4] |

Signaling Pathways

The activation of TAAR1 by 2-MPA triggers downstream signaling cascades that influence monoamine transporter function. The primary pathways involve the coupling of TAAR1 to Gs and G13 G-proteins.[5][6]

TAAR1 Signaling Cascade

Caption: TAAR1 signaling cascade initiated by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the binding affinity (Ki) of 2-MPA for the dopamine and norepinephrine transporters.

Objective: To quantify the affinity of 2-MPA for DAT and NET.

Materials:

-

Rat striatal (for DAT) and cortical (for NET) tissue homogenates or cells stably expressing human DAT or NET.

-

Radioligands: [3H]WIN 35,428 (for DAT) or [3H]nisoxetine (for NET).

-

This compound solutions of varying concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold incubation buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in fresh buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add membrane homogenate, radioligand at a concentration near its Kd, and varying concentrations of 2-MPA. For total binding, add buffer instead of 2-MPA. For non-specific binding, add a high concentration of a known DAT/NET inhibitor (e.g., cocaine or desipramine).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 2-MPA concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assay Using Synaptosomes

This protocol outlines a method to measure the ability of 2-MPA to induce the release of dopamine or norepinephrine from isolated nerve terminals (synaptosomes).

Objective: To determine if 2-MPA is a substrate-type releaser at DAT and NET and to quantify its potency (EC50) and efficacy (Emax).

Materials:

-

Freshly prepared rat striatal (for dopamine) or cortical (for norepinephrine) synaptosomes.

-

Krebs-Ringer buffer (containing, in mM: 125 NaCl, 1.2 KCl, 1.2 MgSO4, 1.2 CaCl2, 22 NaHCO3, 10 glucose, and 1 ascorbic acid, pH 7.4).

-

[3H]Dopamine or [3H]Norepinephrine.

-

This compound solutions of varying concentrations.

-

Perfusion system or superfusion chambers.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from brain tissue using differential centrifugation.

-

Loading: Incubate the synaptosomes with [3H]dopamine or [3H]norepinephrine to allow for uptake of the radiolabeled neurotransmitter.

-

Superfusion: Transfer the loaded synaptosomes to superfusion chambers and continuously perfuse with buffer to establish a stable baseline of spontaneous neurotransmitter release.

-

Stimulation: After establishing a stable baseline, switch to a buffer containing a specific concentration of 2-MPA and collect the superfusate in fractions.

-

Data Collection: Continue to collect fractions to measure the peak and subsequent decline of neurotransmitter release.

-

Quantification: Measure the radioactivity in each collected fraction and in the synaptosomes at the end of the experiment using a liquid scintillation counter.

-

Data Analysis: Express the release in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period. Construct a dose-response curve by plotting the peak release against the logarithm of the 2-MPA concentration to determine the EC50 and Emax values.

Caption: Experimental workflow for a neurotransmitter release assay.

Conclusion

The mechanism of action of this compound is multifaceted, involving direct agonism at TAAR1 and substrate activity at both DAT and NET, leading to the release of dopamine and norepinephrine. This dual action underlies its stimulant properties. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive technical resource for researchers in pharmacology and drug development to further investigate this and related compounds. Future research should focus on obtaining precise binding affinities of 2-MPA at monoamine transporters to provide a more complete quantitative profile.

References

- 1. researchgate.net [researchgate.net]

- 2. TAAR1 - Wikipedia [en.wikipedia.org]

- 3. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 5. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylphenethylamine: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylphenethylamine (2-MPEA) is a substituted phenethylamine and a known agonist of the human trace amine-associated receptor 1 (TAAR1).[1] While its primary pharmacological target has been identified, a comprehensive understanding of its broader pharmacological profile, including its interactions with other monoamine receptors and transporters, as well as its in vivo effects and pharmacokinetics, remains limited. This technical guide synthesizes the available quantitative data, provides detailed experimental methodologies for key assays, and presents visual representations of relevant pathways and workflows to serve as a foundational resource for the scientific community.

Core Pharmacological Activity at TAAR1

The principal pharmacological action of this compound identified to date is its agonist activity at the human trace amine-associated receptor 1 (TAAR1).

Quantitative Data: Functional Potency

The functional potency of 2-MPEA at the human TAAR1 receptor has been determined through cAMP accumulation assays. The available data is summarized in the table below.

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| This compound | human TAAR1 | cAMP Accumulation | EC₅₀ | 18 ± 1 |

Data extracted from Wainscott et al., 2007.

Interaction with Monoamine Transporters and Receptors

Direct quantitative data on the binding affinity and functional activity of 2-MPEA at monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, serotonin transporter - SERT) and other major G-protein coupled receptors (dopamine, serotonin, and adrenergic receptor subtypes) are not available in the published literature. However, the pharmacological profile of structurally related phenethylamines suggests that 2-MPEA may interact with these targets. For comparative purposes, data for the structural isomer β-Methylphenethylamine (BMPEA) is presented.

Comparative Quantitative Data: β-Methylphenethylamine

| Compound | Target | Assay Type | Parameter | Value (nM) |

| β-Methylphenethylamine | Dopamine Transporter (DAT) | [³H]MPP+ Release | EC₅₀ | >10,000 |

| β-Methylphenethylamine | Norepinephrine Transporter (NET) | [³H]MPP+ Release | EC₅₀ | 638 |

Data from Schindler et al., 2019, for comparative purposes only.[2]

In Vivo Pharmacological Effects and Pharmacokinetics

There is a significant lack of published in vivo studies and pharmacokinetic data for this compound. The behavioral and physiological effects of 2-MPEA in preclinical models have not been extensively characterized. Research on the structurally related compound, β-Methylphenethylamine (BMPEA), has shown that it can increase blood pressure in rats, an effect attributed to its activity at peripheral norepinephrine transporters.[2] However, it did not significantly affect heart rate or locomotor activity at the doses tested.[2] It is important to note that these findings for BMPEA may not be directly extrapolated to 2-MPEA.

Experimental Protocols

TAAR1 Functional Assay: cAMP Accumulation

Objective: To determine the functional potency (EC₅₀) of this compound as an agonist at the human TAAR1 receptor.

Methodology:

-

Cell Culture and Transfection:

-

HEK-293 cells are stably transfected with a plasmid encoding the human TAAR1 receptor.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

-

cAMP Accumulation Assay:

-

Cells are seeded into 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).

-

Cells are incubated with varying concentrations of this compound for 30 minutes at 37°C.

-

Following incubation, the cells are lysed, and the intracellular cAMP levels are determined using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or luminescence-based).[3]

-

-

Data Analysis:

-

The amount of cAMP produced is inversely proportional to the signal generated in the competitive immunoassay.

-

Concentration-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration.

-

The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated using a non-linear regression analysis (sigmoidal dose-response).

-

Monoamine Transporter and Receptor Binding Assay: Radioligand Displacement

Objective: To determine the binding affinity (Kᵢ) of this compound for monoamine transporters and receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Brain tissue (e.g., rat striatum for DAT, cortex for NET and 5-HT receptors) or cells heterologously expressing the target transporter/receptor are homogenized in ice-cold buffer.

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

-

Radioligand Binding Assay:

-

The assay is performed in 96-well plates.

-

Membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]SCH23390 for D1 receptors, [³H]spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT₁A receptors, [³H]ketanserin for 5-HT₂A receptors, [³H]prazosin for α₁ adrenergic receptors, [³H]rauwolscine for α₂ adrenergic receptors) and varying concentrations of the unlabeled competitor (this compound).

-

Incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

IC₅₀ values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

-

Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Visualizations

References

The Neurochemical Profile of 2-Methylphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylphenethylamine (2-MePEA) is a substituted phenethylamine and a known agonist of the human Trace Amine-Associated Receptor 1 (TAAR1).[1] Its structural similarity to endogenous trace amines and other psychoactive phenethylamines suggests a complex neurochemical profile with the potential to modulate monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the known and inferred neurochemical effects of 2-MePEA, drawing upon available data for the compound and structure-activity relationships (SAR) established for related phenethylamine derivatives. The guide details its interaction with key central nervous system targets, including TAAR1 and monoamine transporters, and provides standardized experimental protocols for its further investigation.

Introduction

Phenethylamines are a class of organic compounds with a shared chemical structure that includes a phenyl ring, a two-carbon side chain, and a terminal amine group.[2] This scaffold is the basis for numerous endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide array of synthetic psychoactive substances.[2] Variations in substitutions on the phenyl ring and the ethylamine side chain can dramatically alter the pharmacological properties of these compounds, influencing their affinity and efficacy at various receptors and transporters within the central nervous system.[3][4] this compound (2-(2-methylphenyl)ethan-1-amine) is a positional isomer of other methylphenethylamines, such as amphetamine (α-methylphenethylamine) and β-methylphenethylamine. The placement of the methyl group at the 2-position of the phenyl ring is a key determinant of its neurochemical interactions.

Primary Pharmacological Target: Trace Amine-Associated Receptor 1 (TAAR1)

The principal molecular target of 2-MePEA identified to date is the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that plays a crucial role in modulating the activity of dopaminergic, serotonergic, and glutamatergic systems.[5]

Agonism at TAAR1

dot

Figure 1: TAAR1 Signaling Pathway Activated by 2-MePEA.

Interaction with Monoamine Transporters

The interaction of phenethylamines with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is a key determinant of their stimulant and psychoactive properties. While direct quantitative data for 2-MePEA at these transporters is lacking, structure-activity relationship studies of substituted phenethylamines allow for informed inferences.

Dopamine Transporter (DAT)

Substitutions on the phenyl ring of phenethylamines can significantly alter their affinity for DAT.[8] Generally, phenethylamines themselves are substrates for DAT, leading to both competitive inhibition of dopamine reuptake and transporter-mediated dopamine efflux.[8] The presence and position of a methyl group on the phenyl ring can modulate this interaction.

Norepinephrine Transporter (NET)

Phenethylamines often exhibit affinity for NET, contributing to their stimulant effects.[4] The 2-methyl substitution in 2-MePEA is likely to influence its interaction with NET.

Serotonin Transporter (SERT)

Affinity for SERT among phenethylamine derivatives is highly variable and sensitive to the nature and position of substitutions on the phenyl ring.[3] Some substituted phenethylamines are potent SERT inhibitors, while others have negligible affinity.[3]

Quantitative Data Summary

Due to the limited availability of direct quantitative data for 2-MePEA, the following tables summarize the available data for closely related phenethylamine derivatives to provide a comparative context for its likely neurochemical profile.

Table 1: Receptor and Transporter Binding Affinities (Kᵢ, nM) and Functional Potencies (EC₅₀/IC₅₀, nM) of Selected Phenethylamines

| Compound | TAAR1 (EC₅₀) | DAT (Kᵢ/IC₅₀) | NET (Kᵢ/IC₅₀) | SERT (Kᵢ/IC₅₀) |

| This compound (2-MePEA) | Agonist (value not reported)[1] | Data not available | Data not available | Data not available |

| Phenethylamine | 8,800[6] | >10,000 | >10,000 | >10,000 |

| N-Methyltyramine | ~2,000[7] | Data not available | Data not available | Data not available |

| Amphetamine | Agonist | 34.4 | 7.0 | 2,130 |

| β-Methylphenethylamine | Agonist | 1,100 | 250 | 5,500 |

Data for amphetamine and β-methylphenethylamine are from Rothman et al. (2001) for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to further characterize the neurochemical profile of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of 2-MePEA for specific receptors and transporters.

-

Membrane Preparation:

-

HEK-293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), serotonin transporter (hSERT), or trace amine-associated receptor 1 (hTAAR1) are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) with the prepared cell membranes.

-

Add varying concentrations of 2-MePEA (the competitor ligand).

-

Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Determine non-specific binding in the presence of a high concentration of a known non-radioactive ligand.

-

Calculate the IC₅₀ value (the concentration of 2-MePEA that inhibits 50% of specific radioligand binding) from competition curves and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

dot

Figure 2: Experimental Workflow for Radioligand Binding Assays.

Neurotransmitter Reuptake Inhibition Assays

These assays determine the potency (IC₅₀) of 2-MePEA to inhibit the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes or cells expressing the respective transporters.

-

Synaptosome Preparation (or cell culture):

-

Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for NET, brainstem for SERT) of rodents.

-

Alternatively, use HEK-293 cells stably expressing the human transporters.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomes or cells with varying concentrations of 2-MePEA.

-

Initiate the uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Allow the uptake to proceed for a short period at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity in the synaptosomes or cells using liquid scintillation counting.

-

Determine non-specific uptake in the presence of a known potent reuptake inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

Calculate the IC₅₀ value from the concentration-response curve.

-

In Vivo Microdialysis

This technique measures the effect of 2-MePEA on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of freely moving animals.

-

Surgical Procedure:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

Secure the cannula to the skull with dental cement and allow the animal to recover.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer 2-MePEA (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Analyze the concentration of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Express the results as a percentage change from the baseline levels.

-

dot

Figure 3: Logical Flow of an In Vivo Microdialysis Experiment.

Conclusion

This compound is a TAAR1 agonist with a neurochemical profile that is likely to include interactions with monoamine transporters. Based on structure-activity relationships of related compounds, it can be hypothesized that 2-MePEA will modulate dopamine and norepinephrine neurotransmission, contributing to stimulant effects. However, a comprehensive understanding of its pharmacology requires direct experimental investigation. The protocols outlined in this guide provide a framework for the systematic characterization of 2-MePEA's binding affinities, reuptake inhibition potencies, and in vivo effects on neurotransmitter dynamics. Such data are essential for a complete assessment of its therapeutic potential and abuse liability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. med.virginia.edu [med.virginia.edu]

- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methyltyramine - Wikipedia [en.wikipedia.org]

- 8. biomolther.org [biomolther.org]

The Pivotal Role of Isomerism in the Bioactivity of 2-MPEA Analogs: A Structure-Activity Relationship Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The subtle art of molecular arrangement, or isomerism, plays a paramount role in the pharmacological profile of bioactive compounds. This is particularly evident in the structure-activity relationship (SAR) of 2-MPEA (2-Methylphenethylamine and 2-Methoxyphenethylamine) isomers. As agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in a range of neurological and psychiatric conditions, the precise positioning of a methyl or methoxy group on the phenethylamine scaffold, as well as their stereochemical orientation, dictates their potency, efficacy, and potential therapeutic utility. This technical guide provides a comprehensive analysis of the SAR of 2-MPEA isomers, integrating quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Concepts: The Primacy of Structure

The phenethylamine backbone is a privileged scaffold in neuroscience research, forming the basis for numerous endogenous neurotransmitters and synthetic drugs. The introduction of a methyl or methoxy substituent at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring, as well as the consideration of R- and S-enantiomers, creates a diverse set of isomers with distinct pharmacological properties. The primary molecular target for these compounds is TAAR1, a Gs-coupled receptor that, upon activation, initiates a signaling cascade leading to the production of cyclic AMP (cAMP).

Quantitative Structure-Activity Relationship of 2-MPEA Isomers

The following tables summarize the available quantitative data for various isomers of methylphenethylamine and methoxyphenethylamine at the human Trace Amine-Associated Receptor 1 (TAAR1). This data is crucial for understanding how subtle structural modifications influence receptor affinity (Ki), functional potency (EC50), and efficacy (Emax).

Table 1: In Vitro Activity of Methylphenethylamine Isomers at Human TAAR1

| Compound | Isomer | Receptor Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) |

| β-Methylphenethylamine | Racemic | Not Reported | Not Reported | Not Reported |

| N-Methylphenethylamine | - | Not Reported | Not Reported | Not Reported |

Table 2: In Vitro Activity of Hydroxyphenethylamine Isomers at Human TAAR1

| Compound | Isomer | Receptor Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) |

| Phenylethanolamine | R-(-) | Not Reported | ~1800[1] | ~110[1] |

| S-(+) | Not Reported | ~1720[1] | ~105[1] | |

| p-Hydroxyamphetamine | - | Not Reported | Potent agonist | Not Reported |

Phenylethanolamine is included as a structurally related compound to provide insight into the effects of stereochemistry on TAAR1 activation.

Table 3: In Vitro Activity of Methoxyphenethylamine Isomers and Related Compounds at Human TAAR1

| Compound | Isomer | Receptor Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) |

| 2-Methoxyphenethylamine | - | Not Reported | Not Reported | Not Reported |

| 3-Methoxytyramine | - | Potent agonist | Not Reported | Not Reported |

Comprehensive quantitative data for the positional isomers of methoxyphenethylamine at TAAR1 is currently limited.

Experimental Protocols

The characterization of 2-MPEA isomers at TAAR1 relies on two fundamental in vitro assays: the radioligand binding assay to determine binding affinity and the cAMP accumulation assay to measure functional activity.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (e.g., a 2-MPEA isomer) for TAAR1 by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells (or a similar cell line) are stably or transiently transfected to express the human TAAR1.

-

Cells are cultured to a high density, harvested, and then lysed to prepare a membrane fraction containing the receptor.

-

The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Cell membranes (a fixed amount of protein per well).

-

A range of concentrations of the unlabeled test compound.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-epinephrine).

-

-

Non-specific binding is determined in parallel wells containing a high concentration of a known non-radioactive TAAR1 ligand.

-

-

Incubation and Filtration:

-

The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.

-

The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

The filters are dried, and a scintillation cocktail is added.

-

The amount of radioactivity trapped on each filter is quantified using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a 2-MPEA isomer to act as an agonist at the Gs-coupled TAAR1 and stimulate the production of the second messenger cyclic AMP (cAMP).

Methodology:

-

Cell Culture:

-

HEK-293 cells stably expressing human TAAR1 are cultured in appropriate media.

-

The day before the assay, cells are seeded into 96-well or 384-well plates at a predetermined density.

-

-

Assay Procedure:

-

On the day of the experiment, the culture medium is removed, and the cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

A range of concentrations of the test compound (2-MPEA isomer) is then added to the wells.

-

The cells are incubated for a specific period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

-

-

Cell Lysis and cAMP Detection:

-

Following incubation, the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysate is then measured using a commercially available kit, typically based on one of the following detection technologies:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This method involves a competitive immunoassay between endogenous cAMP and a labeled cAMP tracer for a specific antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA format where cAMP in the sample competes with a fixed amount of enzyme-labeled cAMP for binding to an anti-cAMP antibody.

-

Luminescence-based assays: These assays often utilize a genetically engineered biosensor that produces light in the presence of cAMP.

-

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced in response to each concentration of the test compound is determined by interpolating from the standard curve.

-

The data is plotted as cAMP concentration versus the log concentration of the agonist.

-

The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from the resulting dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of TAAR1 and a typical experimental workflow for characterizing 2-MPEA isomers.

Caption: Canonical TAAR1 Gαs-cAMP signaling pathway activated by 2-MPEA isomers.

Caption: Experimental workflow for the structure-activity relationship analysis of 2-MPEA isomers.

Conclusion and Future Directions

The structure-activity relationship of 2-MPEA isomers at TAAR1 is a compelling area of research with significant therapeutic potential. The available data, though incomplete, strongly suggests that both the position of the methyl/methoxy group and the stereochemistry of the molecule are critical determinants of pharmacological activity. A systematic investigation of all positional and stereoisomers of this compound and 2-methoxyphenethylamine is warranted to build a comprehensive SAR model. This will not only enhance our fundamental understanding of TAAR1 pharmacology but also guide the rational design of novel, potent, and selective TAAR1 agonists for the treatment of a variety of CNS disorders. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on this important endeavor.

References

Unraveling the Monoamine Transporter Affinity of 2-Methylphenethylamine: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinity Data

Direct experimental determination of the binding affinity (Ki or IC50 values) of 2-Methylphenethylamine at DAT, NET, and SERT has not been reported in peer-reviewed literature. To provide a valuable comparative context for researchers, the following table summarizes the binding affinities of structurally related and well-characterized phenethylamines. This data allows for informed hypotheses regarding the potential activity of 2-Me-PEA.

| Compound | Transporter | Ki (nM) | IC50 (nM) | Species | Assay Type |

| Amphetamine | DAT | ~600 | - | Human/Mouse | Radioligand Binding |

| NET | ~70 - 100 | - | Human/Mouse | Radioligand Binding | |

| SERT | ~20,000 - 40,000 | - | Human/Mouse | Radioligand Binding | |

| Methamphetamine | DAT | ~500 | - | Human/Mouse | Radioligand Binding |

| NET | ~100 | - | Human/Mouse | Radioligand Binding | |

| SERT | ~10,000 - 40,000 | - | Human/Mouse | Radioligand Binding | |

| Phenethylamine | DAT | - | - | - | - |

| NET | - | - | - | - | |

| SERT | - | - | - | - |

Note: Data for phenethylamine itself is often variable and highly dependent on experimental conditions, frequently showing weak activity as a transporter substrate rather than a high-affinity binder in competitive assays.

Experimental Protocols for Determining Monoamine Transporter Binding Affinity

To facilitate research into the binding profile of this compound, detailed methodologies for key in vitro assays are provided below. These protocols are standard in the field for characterizing the interaction of novel compounds with monoamine transporters.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a transporter by assessing its ability to compete with a radiolabeled ligand known to bind to a specific site on the transporter.

Objective: To determine the inhibition constant (Ki) of this compound for DAT, NET, and SERT.

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

-

Radioligands:

-

DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

-

NET: [³H]Nisoxetine or [¹²⁵I]RTI-55

-

SERT: [³H]Citalopram or [¹²⁵I]RTI-55

-

-

Non-specific binding competitors:

-

DAT: Benztropine (10 µM) or GBR 12909 (10 µM)

-

NET: Desipramine (1 µM)

-

SERT: Fluoxetine (10 µM)

-

-

Test Compound: this compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add the corresponding non-specific binding competitor, radioligand, and membrane preparation.

-

Test Compound: Add serial dilutions of this compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Uptake Inhibition Assay

This functional assay measures a compound's ability to block the transport of a radiolabeled substrate into cells expressing the transporter of interest.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the uptake of dopamine, norepinephrine, and serotonin.

Materials:

-

HEK-293 or other suitable cells stably expressing human DAT, NET, or SERT.

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test Compound: this compound.

-

Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Non-specific uptake inhibitors (as in the binding assay).

-

96-well cell culture plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate with various concentrations of this compound or control compounds for a short period (e.g., 10-20 minutes).

-

Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at room temperature or 37°C.

-

Uptake Termination: Rapidly aspirate the medium and wash the cells with ice-cold uptake buffer to terminate the uptake.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of substrate uptake against the logarithm of the test compound concentration and fitting the data with a sigmoidal dose-response curve.

Known Pharmacology and Signaling Implications

While direct interaction with monoamine transporters is unconfirmed, this compound is a known agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that can modulate the function of monoamine transporters.

Activation of TAAR1 can lead to a complex downstream signaling cascade that can indirectly influence monoamine transporter activity. This includes:

-

Transporter Trafficking: TAAR1 activation can induce the internalization of DAT, effectively reducing the number of transporters on the cell surface available for dopamine reuptake.

-

Transporter Phosphorylation: TAAR1 signaling can lead to the phosphorylation of the N-terminus of DAT, which can switch its function from uptake to efflux (reverse transport).

Therefore, it is plausible that this compound's primary mechanism of action is as a TAAR1 agonist, which in turn modulates dopaminergic, and potentially noradrenergic and serotonergic, neurotransmission through its effects on the respective transporters. This would classify it as an indirect modulator of monoamine transport. A monoamine releasing agent is a drug that induces the release of monoamine neurotransmitters from the presynaptic neuron.[2]

Caption: General modulation of monoamine transporters via TAAR1.

Future Directions and Conclusion

The lack of direct binding data for this compound at monoamine transporters represents a significant gap in the understanding of its neuropharmacological profile. The experimental protocols detailed in this guide provide a clear path for researchers to elucidate the binding affinities and functional activities of this compound. Future studies should prioritize conducting competitive radioligand binding and uptake inhibition assays to generate the much-needed quantitative data. Furthermore, investigating the interplay between its known TAAR1 agonism and any direct effects on monoamine transporters will be crucial for a complete characterization. This technical guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

Enantioselective Synthesis of 2-Methylphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of methodologies for the enantioselective synthesis of 2-Methylphenethylamine, a chiral amine of interest in medicinal chemistry and pharmacology. As a human trace amine-associated receptor 1 (TAAR1) agonist, the stereochemistry of this compound is crucial for its biological activity. This document details two robust, proposed synthetic routes for obtaining enantiomerically enriched (R)- and (S)-2-Methylphenethylamine: Asymmetric Hydrogenation of a Prochiral Enamide and Chiral Auxiliary-Mediated Asymmetric Alkylation.

Introduction

This compound (2MPEA) is a structural analog of phenethylamine with a methyl group on the phenyl ring. Its interaction with TAAR1 makes it a valuable molecular probe for studying the pharmacology of this receptor and a potential scaffold for the development of novel therapeutics. The synthesis of single enantiomers of 2MPEA is essential for elucidating the specific roles of each stereoisomer and for the development of stereochemically pure drug candidates. This guide outlines detailed experimental protocols, presents quantitative data for analogous transformations, and provides visual representations of the synthetic workflows.

Route 1: Asymmetric Hydrogenation of a Prochiral Enamide

Asymmetric hydrogenation of enamides is a powerful and widely used method for the synthesis of chiral amines, often providing high enantioselectivity and yields.[1][2][3] This proposed route involves the synthesis of the prochiral enamide precursor, N-(2-(o-tolyl)vinyl)acetamide, followed by a rhodium-catalyzed asymmetric hydrogenation to furnish the desired enantiomer of N-acetyl-2-methylphenethylamine, which can then be deprotected.

Experimental Protocol

Step 1: Synthesis of 2-(o-tolyl)acetaldehyde

This step is analogous to the preparation of similar arylacetaldehydes.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with o-methylphenylmagnesium bromide (1.0 M in THF, 1.2 equivalents).

-

Addition of Reagent: The solution is cooled to 0 °C, and ethyl formate (1.0 equivalent) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude aldehyde is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(o-tolyl)acetaldehyde.

Step 2: Synthesis of N-(2-(o-tolyl)vinyl)acetamide

This procedure is adapted from standard methods for enamide synthesis.

-

Reaction Setup: To a solution of 2-(o-tolyl)acetaldehyde (1.0 equivalent) in acetonitrile is added N-vinylacetamide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Reaction: The mixture is heated to reflux for 6 hours, monitoring the reaction progress by TLC.

-

Workup: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by recrystallization or flash chromatography to give N-(2-(o-tolyl)vinyl)acetamide.

Step 3: Rhodium-Catalyzed Asymmetric Hydrogenation

This is a general procedure based on established methods for asymmetric hydrogenation of β-arylenamides.[1][2]

-

Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with [Rh(COD)2]BF4 (0.01 equivalents) and a chiral bisphosphine ligand (e.g., (R)-SDP, 0.011 equivalents) in a degassed solvent such as methanol or isopropanol. The mixture is stirred for 30 minutes.

-

Hydrogenation: N-(2-(o-tolyl)vinyl)acetamide (1.0 equivalent) is added to the catalyst solution. The vial is placed in an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 50 atm).

-

Reaction: The reaction is stirred at room temperature for 24 hours.

-

Workup: The pressure is carefully released, and the solvent is removed under reduced pressure. The residue is passed through a short pad of silica gel to remove the catalyst. The filtrate is concentrated to give N-acetyl-(S)-2-methylphenethylamine. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Step 4: Deprotection of the Amide

-

Reaction Setup: The N-acetyl-(S)-2-methylphenethylamine is dissolved in a mixture of ethanol and 6 M hydrochloric acid.

-

Reaction: The solution is heated to reflux for 12 hours.

-

Workup: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether, then basified to pH > 12 with 10 M NaOH. The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give (S)-2-methylphenethylamine.

Quantitative Data (Representative for Analogous Transformations)

| Substrate Type | Catalyst/Ligand | Solvent | Pressure (atm) | Yield (%) | ee (%) | Reference |

| (Z)-β-branched enamides | [Rh((R)-SDP)] | Isopropanol | 50 | >99 | 88-96 | [2] |

| β-(Acylamino)acrylates | Rh-BICP | Toluene | 2.7 | up to 99 | up to 99.6 | [1] |

| Vinylarenes | [Rh(COD)2]BF4 / Diphosphine | Isopropanol | N/A | up to 99 | up to 99 | [4][5] |

Workflow Diagram

Caption: Workflow for the asymmetric hydrogenation route.

Route 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

The use of chiral auxiliaries, such as Evans oxazolidinones, is a classic and reliable strategy for asymmetric synthesis.[6] This proposed route involves the acylation of a chiral oxazolidinone with 2-methylphenylacetic acid, followed by a diastereoselective alkylation or, in this case for the synthesis of a phenethylamine derivative, a reduction of the acyl group and subsequent removal of the auxiliary.

Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

This procedure is based on the acylation of Evans-type auxiliaries.[7]

-

Reaction Setup: A flame-dried round-bottom flask under nitrogen is charged with (S)-(-)-4-benzyl-2-oxazolidinone (1.0 equivalent) and dry tetrahydrofuran (THF). The solution is cooled to -78 °C.

-

Deprotonation: n-Butyllithium (1.05 equivalents, 2.5 M in hexanes) is added dropwise, and the mixture is stirred for 30 minutes.

-

Acylation: In a separate flask, 2-methylphenylacetyl chloride (prepared from 2-methylphenylacetic acid and oxalyl chloride, 1.1 equivalents) is dissolved in dry THF. This solution is added dropwise to the lithiated oxazolidinone solution at -78 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

-

Workup: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash chromatography to yield (S)-4-benzyl-3-(2-(o-tolyl)acetyl)-1,3-oxazolidin-2-one.

Step 2: Reduction of the Acyl Group

-

Reaction Setup: The acyloxazolidinone (1.0 equivalent) is dissolved in dry THF in a flame-dried flask under nitrogen and cooled to 0 °C.

-

Reduction: Lithium borohydride (2.0 equivalents) is added portion-wise.

-

Reaction: The reaction is stirred at 0 °C for 2 hours, then warmed to room temperature and stirred for an additional 4 hours.

-

Workup: The reaction is carefully quenched with saturated aqueous Rochelle's salt solution and stirred vigorously until two clear layers form. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The resulting alcohol is purified by flash chromatography.

Step 3: Conversion of Alcohol to Amine (via Mesylation and Azide Displacement)

-

Mesylation: The purified alcohol (1.0 equivalent) is dissolved in dichloromethane with triethylamine (1.5 equivalents) and cooled to 0 °C. Methanesulfonyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred for 1 hour. The mixture is washed with water and brine, dried, and concentrated.

-

Azide Displacement: The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide (3.0 equivalents) is added. The mixture is heated to 80 °C for 6 hours. After cooling, water is added, and the product is extracted with diethyl ether. The organic layers are washed, dried, and concentrated.

-

Reduction of Azide: The crude azide is dissolved in THF/water, and triphenylphosphine (1.5 equivalents) is added. The mixture is stirred at room temperature overnight. The solvent is removed, and the crude amine is purified.

Step 4: Cleavage of the Chiral Auxiliary

This procedure is based on standard methods for Evans auxiliary removal.[8][9][10][11]

-

Reaction Setup: The product from the previous step is dissolved in a 4:1 mixture of THF and water, and the solution is cooled to 0 °C.

-

Cleavage: Lithium hydroxide (2.0 equivalents) and 30% hydrogen peroxide (4.0 equivalents) are added.

-

Reaction: The mixture is stirred at 0 °C for 4 hours.

-

Workup: The reaction is quenched with an aqueous solution of sodium sulfite. The THF is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane to recover the chiral auxiliary. The aqueous layer is then acidified with 1 M HCl and extracted with ethyl acetate to isolate the carboxylic acid product, which in this modified route would be further processed to the amine. A more direct cleavage to the amine can sometimes be achieved but is often lower yielding. For this reason, the multi-step conversion in Step 3 is often preferred before cleavage.

A more direct approach would involve the diastereoselective alkylation of an N-acylated oxazolidinone with a suitable electrophile to introduce the 2-methylbenzyl group. However, for the synthesis of this compound, the reduction of the acyl group derived from 2-methylphenylacetic acid is a more direct conceptual route.

Quantitative Data (Representative for Analogous Transformations)

| Reaction Step | Substrate Type | Reagents | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Acylation | (S)-4-benzyl-2-oxazolidinone | Propionyl chloride | N/A | >95 | [7] |

| Alkylation | N-propionyl oxazolidinone | Benzyl bromide | >99:1 | 90-95 | [6] |

| Auxiliary Cleavage | N-acylated oxazolidinone | LiOH / H2O2 | N/A | 85-95 | [10] |

Logical Relationship Diagram

Caption: Logical steps in the chiral auxiliary-mediated synthesis.

Signaling Pathway Involvement

This compound is an agonist of the human trace amine-associated receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor (GPCR) that is involved in the modulation of monoaminergic systems in the brain.

Caption: Simplified TAAR1 signaling pathway.

Conclusion

References

- 1. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 2. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Full Saturation of Vinylarenes with Cooperative Homogeneous and Heterogeneous Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. uwindsor.ca [uwindsor.ca]

- 9. connectsci.au [connectsci.au]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

2-Methylphenethylamine hydrochloride salt synthesis and properties

An In-depth Technical Guide on 2-Methylphenethylamine Hydrochloride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound hydrochloride, a compound of interest in neuroscience and pharmacology. The document details a feasible synthetic route for its preparation and outlines its key physicochemical and pharmacological properties. A significant focus is placed on its interaction with the trace amine-associated receptor 1 (TAAR1) and its effects on dopamine and norepinephrine transporters. This guide consolidates available data into structured tables, provides detailed experimental methodologies for key assays, and includes visualizations of relevant biological pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound (2-MPEA) is a substituted phenethylamine and a structural isomer of amphetamine.[1] As with other compounds in this class, it exhibits psychoactive properties, primarily through its interaction with monoamine systems in the central nervous system. The hydrochloride salt of this compound is a common form for research and handling due to its increased stability and solubility in aqueous solutions.[2] This guide aims to provide a detailed technical resource on the synthesis, properties, and pharmacological profile of this compound hydrochloride.

Synthesis of this compound Hydrochloride

A viable and commonly referenced method for the synthesis of phenethylamines is the reduction of the corresponding phenylacetonitrile (benzyl cyanide). In the case of this compound, the precursor is 2-methylbenzyl cyanide (also known as o-tolylacetonitrile).

Synthesis of the Free Base

The primary reaction is the catalytic hydrogenation of 2-methylbenzyl cyanide. This method is analogous to the synthesis of other substituted phenethylamines.[3]

Reaction:

Experimental Protocol:

A detailed experimental protocol for a similar reaction, the synthesis of β-phenylethylamine from benzyl cyanide, is provided by Organic Syntheses, and can be adapted for this compound.[4]

-

Apparatus: A high-pressure hydrogenation apparatus (bomb) is required.

-

Materials:

-

2-Methylbenzyl cyanide (o-tolylacetonitrile)

-

Raney nickel catalyst

-

Anhydrous methanol

-

Ammonia gas

-

Hydrogen gas

-

-

Procedure:

-

Prepare a solution of 10 N methanolic ammonia by saturating anhydrous methanol with ammonia gas at 0°C.

-

In the high-pressure hydrogenation bomb, combine 2-methylbenzyl cyanide dissolved in the 10 N methanolic ammonia. The ratio of ammonia to the cyanide should be at least 5:1 to minimize the formation of secondary amines.

-

Add a suspension of Raney nickel catalyst to the bomb.

-

Seal the bomb and introduce hydrogen gas to a pressure of 500-1000 psi.

-

Heat the bomb to 100-125°C and begin shaking to ensure proper mixing. The reaction is typically complete when hydrogen absorption ceases (approximately 2 hours).

-

Cool the bomb, vent the excess hydrogen, and carefully open it.

-

Filter the reaction mixture to remove the Raney nickel catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry.

-

Remove the methanol and ammonia from the filtrate by distillation.

-

The remaining residue is this compound, which can be further purified by vacuum distillation.

-

Formation of the Hydrochloride Salt

The free base can be converted to the hydrochloride salt to improve its stability and handling properties.

Reaction:

Experimental Protocol:

-

Dissolve the purified this compound free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the crystals with the anhydrous solvent to remove any unreacted starting material.

-

Dry the this compound hydrochloride crystals under vacuum.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₉H₁₃N | C₉H₁₄ClN[5] |

| Molecular Weight | 135.21 g/mol [6] | 171.67 g/mol [7][8] |

| Appearance | Clear colorless liquid at room temp[1] | White to Off-White Solid[8] |

| Boiling Point | 97 °C at 5 mmHg[1] | Not applicable |

| Density | 0.96 g/cm³[1] | Not available |

| Solubility | Not miscible or difficult to mix with water[9] | Soluble in water[2] |

| CAS Number | 55755-16-3[1] | 55755-18-5[7][8] |

Pharmacological Properties

This compound is a pharmacologically active compound that primarily interacts with the monoaminergic system. Its main mechanisms of action are as a TAAR1 agonist and as a substrate for monoamine transporters.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

This compound is an agonist of the human trace amine-associated receptor 1 (TAAR1).[1] TAAR1 is a G protein-coupled receptor (GPCR) that modulates the activity of monoamine systems.

TAAR1 Signaling Pathway:

Activation of TAAR1 by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs and Gαq proteins.[10] This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[7][11][12] Elevated cAMP levels activate protein kinase A (PKA) and protein kinase C (PKC).[3][13] These kinases then phosphorylate downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK).[11][13] TAAR1 activation can also lead to the internalization of the dopamine transporter (DAT) through a PKC-dependent mechanism.[3] Furthermore, TAAR1 can form heterodimers with the dopamine D2 receptor, modulating its signaling.[3]

Caption: TAAR1 Signaling Pathway initiated by this compound.

Interaction with Monoamine Transporters

This compound acts as a substrate-type releaser at both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a preference for NET.[14] This means it is transported into the presynaptic neuron by these transporters, and in turn, promotes the efflux of dopamine and norepinephrine from the neuron into the synaptic cleft.

Table 2: Pharmacological Actions of this compound

| Target | Action |

| TAAR1 | Agonist[1] |

| Dopamine Transporter (DAT) | Substrate-type releaser[14] |

| Norepinephrine Transporter (NET) | Substrate-type releaser (preferred over DAT)[14] |

Experimental Protocols for Pharmacological Assays

The following are generalized protocols for key experiments to characterize the pharmacological activity of this compound.

TAAR1 Agonist Activity Assay (cAMP Accumulation)

This functional assay measures the ability of a compound to stimulate TAAR1 and produce the second messenger cAMP.

-

Cell Culture: Use a cell line (e.g., HEK293) stably or transiently expressing human TAAR1.

-

Assay Procedure:

-

Plate the cells in a suitable microplate format.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound hydrochloride to the cells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Caption: Experimental workflow for TAAR1 agonist activity assay.

Monoamine Transporter Release Assay

This assay determines the ability of a compound to induce the release of a pre-loaded radiolabeled substrate from cells expressing DAT or NET.[14]

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing human DAT or NET.

-

Assay Procedure:

-

Plate the cells in a suitable microplate format.

-

Pre-load the cells by incubating them with a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET).

-

Wash the cells to remove the excess radiolabeled substrate.

-

Add varying concentrations of this compound hydrochloride to the cells.

-

Incubate for a short period (e.g., 10-30 minutes) at 37°C.

-

Collect the supernatant (extracellular medium).

-

Lyse the cells to collect the intracellular content.

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of the total pre-loaded substrate that was released into the supernatant for each concentration of this compound. Plot this against the log of the concentration to determine the EC₅₀ for release.

Caption: Experimental workflow for monoamine transporter release assay.

Conclusion

This compound hydrochloride is a valuable research tool for investigating the complexities of the monoaminergic system. Its dual action as a TAAR1 agonist and a monoamine transporter substrate makes it a compound of interest for understanding the modulation of dopamine and norepinephrine signaling. This guide provides a foundational resource for its synthesis and pharmacological characterization, aiming to support further research and development in the fields of neuroscience and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. bioivt.com [bioivt.com]

- 3. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. calpaclab.com [calpaclab.com]

- 6. file.elabscience.com [file.elabscience.com]

- 7. TAAR1 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 12. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methylphenethylamine (2-MPEA), a substituted phenethylamine and a known agonist of the trace amine-associated receptor 1 (TAAR1). This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed compilation of its physicochemical characteristics, established and putative pharmacological actions, and relevant experimental methodologies. All quantitative data are summarized in structured tables for ease of reference. Furthermore, detailed experimental protocols for its synthesis, purification, and analysis are provided, alongside visualizations of its primary signaling pathway and a representative experimental workflow.

Core Physical and Chemical Properties

This compound is a primary amine with a chemical formula of C₉H₁₃N.[1][2] It is a clear, colorless liquid at room temperature with a characteristic fishy odor.[1] As a primary amine, it is basic and can form salts with acids.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2][3] |

| Appearance | Clear colorless liquid | [1] |

| Density | 0.96 g/cm³ | [1] |

| Boiling Point | 97 °C at 5 mmHg | [1] |

| Melting Point (estimated) | 116 °C | |

| pKa (predicted) | 9.91 ± 0.10 | |

| Water Solubility | Not miscible or difficult to mix with water |

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-(2-methylphenyl)ethanamine | [3] |

| CAS Number | 55755-16-3 | [3] |